DNPYR-DL-TRYPTOPHAN
Description
Properties
CAS No. |
102850-24-8 |
|---|---|
Molecular Formula |
C17H12N4O6 |
Molecular Weight |
368.30038 |
Synonyms |
DNPYR-DL-TRYPTOPHAN |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Investigations of Dnpyr Dl Tryptophan
Solution-Phase Spectroscopic Characterization for Mechanistic and Environmental Insights
The behavior of DNPYR-DL-TRYPTOPHAN in solution provides critical data on its conformation, dynamics, and interactions. Various spectroscopic techniques are employed to probe these characteristics.
Steady-State and Time-Resolved Fluorescence Spectroscopy of the Indole (B1671886) Chromophore in Derivatized Contexts
The intrinsic fluorescence of the tryptophan molecule, originating from its indole side chain, is a highly sensitive probe of its local environment. However, in this compound, the fluorescence is significantly influenced by the attached DNP group.
Steady-State Fluorescence: The DNP group acts as an efficient quencher of the indole fluorescence. researchgate.netnih.gov This phenomenon occurs via Fluorescence Resonance Energy Transfer (FRET), where the excited indole (the donor) non-radiatively transfers its energy to the DNP moiety (the acceptor). cpcscientific.comcore.ac.uk For FRET to be efficient, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two must be in close proximity (typically 10-100 Å), a condition that is permanently met in this intramolecular system. cpcscientific.com
Studies on the interaction between tryptophan and free 2,4-DNP demonstrate a remarkable decrease in fluorescence intensity upon addition of the DNP compound. nih.gov This quenching is often accompanied by a shift in the emission maximum, indicating changes in the microenvironment of the indole chromophore. nih.gov In this compound, this quenching is integral to the molecule's properties. The process can involve a combination of static and dynamic quenching, where static quenching arises from the formation of a non-fluorescent complex (the DNP-tryptophan molecule itself) and dynamic quenching from collisional encounters if the quencher were a separate entity. researchgate.netresearchgate.net
Time-Resolved Fluorescence: Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time (the fluorescence lifetime). For tryptophan, this lifetime is sensitive to its environment and conformation. researchgate.netnih.gov In the context of this compound, the FRET mechanism provides a rapid, non-radiative pathway for the de-excitation of the indole chromophore. This drastically shortens the fluorescence lifetime of the indole group compared to that of native tryptophan. While the quantum yield of underivatized tryptophan can be around 0.12-0.20, the efficiency of FRET in the derivatized molecule significantly reduces this value. iastate.edu This property is exploited in the design of FRET-based peptide substrates for enzyme assays, where the DNP group is commonly used as a canonical quencher for tryptophan fluorescence. cpcscientific.com
| Parameter | DL-Tryptophan (Typical) | This compound (Expected) | Rationale/Reference |
|---|---|---|---|
| Excitation Max (λex) | ~280 nm | ~280 nm (Indole) | The indole chromophore is the primary absorber for fluorescence excitation. cpcscientific.com |
| Emission Max (λem) | ~350-360 nm | Severely quenched, potential shift | Energy is transferred to the DNP group instead of being emitted as light. nih.gov |
| Fluorescence Quantum Yield (ΦF) | ~0.13 | << 0.13 | Efficient intramolecular FRET acts as a non-radiative decay pathway. core.ac.ukiastate.edu |
| Fluorescence Lifetime (τ) | ~2-3 ns | Significantly shorter than native Trp | FRET introduces a fast de-excitation channel, shortening the excited state lifetime. researchgate.netnih.gov |
Circular Dichroism Spectroscopy for Chiral Conformation and Molecular Interactions
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information on molecular chirality and the secondary and tertiary structure of biomolecules. plos.orgmdpi.com
This compound is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. As such, a solution of the bulk material is achiral and will not produce a CD signal. However, the individual components, N-(2,4-dinitrophenyl)-L-tryptophan and N-(2,4-dinitrophenyl)-D-tryptophan, are chiral and would produce mirror-image CD spectra.
The introduction of the DNP group provides a new chromophore whose electronic transitions, particularly in the near-UV region (300-400 nm), are sensitive to its chiral environment. These transitions, which are absent in native tryptophan, can serve as powerful probes of the conformation around the α-carbon. Experimental studies on tryptophan mutants in proteins show that the aromatic chromophores are the dominant contributors to the near-UV CD spectrum. plos.org Derivatization of chiral amines with similar DNP reagents is a common method (Marfey's method) used to determine absolute configuration, relying on the distinct CD signals produced. biorxiv.org Therefore, if the D- and L-enantiomers of this compound were resolved or if the compound were to interact with a chiral environment (e.g., a protein binding site), CD spectroscopy would be an invaluable tool for probing these chiral interactions and conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Higher-Order Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of molecules in solution. Analysis of 1H and 13C NMR spectra provides detailed information about the chemical environment of each atom.
For this compound, the NMR spectrum is a composite of the signals from the tryptophan framework and the DNP moiety. Compared to native DL-tryptophan, the spectrum is significantly altered by the DNP group. spectrabase.comchemicalbook.com
¹³C NMR: The carbon spectrum would show distinct signals for the DNP ring carbons, with the carbons bearing the nitro groups being heavily deshielded. The α-carbon (Cα) of the tryptophan backbone would also be shifted compared to its position in the underivatized amino acid. spectrabase.com
These spectral assignments allow for a detailed mapping of the molecule's covalent structure and can be used to study higher-order phenomena such as intermolecular interactions (e.g., with host molecules like cyclodextrins) by monitoring changes in chemical shifts and relaxation times. chemicalbook.com
| Proton Assignment | DL-Tryptophan (Experimental) spectrabase.com | This compound (Predicted) | Rationale/Reference |
|---|---|---|---|
| DNP-H3' | N/A | ~8.8 ppm | Aromatic proton between two NO₂ groups, highly deshielded. chemicalbook.com |
| DNP-H5' | N/A | ~8.2 ppm | Aromatic proton ortho to one NO₂ group. chemicalbook.com |
| DNP-H6' | N/A | ~7.2 ppm | Aromatic proton meta to both NO₂ groups. chemicalbook.com |
| Indole Protons (H4-H7) | ~6.9-7.6 ppm | Similar range, minor shifts expected | Relatively far from the DNP group, but influenced by overall electronic changes. |
| Indole H2 | ~7.1 ppm | Similar range | Indole ring proton. |
| α-Proton (Hα) | ~3.3 ppm | ~4.5-5.0 ppm | Significant downfield shift due to adjacent electron-withdrawing DNP-amino group. chemicalbook.com |
| β-Protons (Hβ) | ~3.1-3.2 ppm | ~3.2-3.4 ppm | Adjacent to the chiral center and indole ring, shifts influenced by Hα. |
Vibrational Spectroscopy (FTIR, Raman) for Conformational Probing in Complex Systems
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a "fingerprint" that is sensitive to chemical bonding, conformation, and intermolecular interactions like hydrogen bonding. mdpi.com
The vibrational spectrum of this compound is a superposition of the modes from the tryptophan and DNP components. Key features include:
DNP Group Vibrations: The most prominent new bands arise from the nitro groups (NO₂). Strong asymmetric and symmetric stretching vibrations are expected around 1530-1550 cm⁻¹ and 1330-1350 cm⁻¹, respectively. pnas.orgresearchgate.net These bands are powerful markers for the presence of the DNP moiety.
Tryptophan Backbone Vibrations: The derivatization of the α-amino group removes the N-H stretching vibrations of the primary amine (or NH₃⁺ in the zwitterion) and replaces them with the stretching mode of a secondary amine (N-H). The strong C=O stretching vibration of the carboxylic acid group (around 1600-1700 cm⁻¹) remains a key feature. researchgate.net
Raman spectroscopy is particularly useful for studying the aromatic side chains and can provide complementary information, especially as the Raman signals from the DNP group may be distinct from its IR absorptions. pnas.org
| Vibrational Mode | DL-Tryptophan (Typical) spectrabase.com | This compound (Expected) | Reference for DNP bands |
|---|---|---|---|
| Indole N-H Stretch | ~3400 | ~3400 | researchgate.net |
| Carboxyl C=O Stretch | ~1600-1660 | ~1600-1700 | researchgate.net |
| NO₂ Asymmetric Stretch | N/A | ~1540 | pnas.orgresearchgate.net |
| NO₂ Symmetric Stretch | N/A | ~1340 | pnas.orgresearchgate.net |
| Indole Ring C-H out-of-plane bend | ~740 | ~740 | researchgate.net |
Solid-State Structural Elucidation
Determining the three-dimensional arrangement of molecules in the crystalline state provides definitive information on bond lengths, bond angles, and intermolecular packing forces.
X-ray Crystallographic Analysis of this compound and Its Co-Crystals
X-ray crystallography is the definitive method for determining the atomic-level structure of crystalline solids. The analysis of underivatized DL-tryptophan reveals that it crystallizes in the monoclinic space group P2₁/c. greeley.orgresearchgate.net In the crystal, the molecules exist as zwitterions and form dimers through N-H···O hydrogen bonds between the ammonium (B1175870) and carboxylate groups of the D- and L-enantiomers. greeley.org
The crystal structure of this compound is expected to share the centrosymmetric nature due to the racemic mixture, likely crystallizing in a similar space group such as P2₁/c. However, the packing is significantly different due to the presence of the large, aromatic DNP group. Reports indicate that the solid-state structure is characterized by layered arrangements stabilized by two key interactions:
π-π Stacking: Intermolecular stacking occurs between the electron-rich indole rings and the electron-deficient dinitrophenyl rings.
Hydrogen Bonding: The carboxylic acid groups are involved in forming hydrogen-bonded networks, which link the molecules together.
| Parameter | DL-Tryptophan greeley.org | This compound (Predicted Features) |
|---|---|---|
| Crystal System | Monoclinic | Likely Monoclinic |
| Space Group | P2₁/c | Centrosymmetric (e.g., P2₁/c) |
| Unit Cell (a, Å) | 18.899 | Data not available |
| Unit Cell (b, Å) | 5.7445 | Data not available |
| Unit Cell (c, Å) | 9.309 | Data not available |
| Unit Cell (β, °) | 101.776 | Data not available |
| Key Intermolecular Forces | N-H···O Hydrogen Bonds (dimers) | π-π Stacking (Indole-DNP), C.OOH···O Hydrogen Bonds |
Mass Spectrometric Approaches for Interaction Dynamics and Derivatization Analysis
Mass spectrometry (MS) has emerged as a powerful and versatile tool for the structural characterization and investigation of the interaction dynamics of complex biomolecules, including derivatized amino acids such as this compound. This section will delve into the mass spectrometric approaches utilized to analyze the interaction dynamics and derivatization of this compound.
Interaction Dynamics
Electrospray ionization (ESI) mass spectrometry is a particularly gentle ionization technique that allows for the study of non-covalent interactions between molecules in the gas phase. This method is instrumental in probing the binding of ligands to proteins and other biomolecules. For instance, ESI coupled with time-of-flight (ESI-TOF) mass spectrometry has been successfully employed to investigate the non-covalent interactions between the trp repressor (TrpR), its co-repressor tryptophan, and its specific operator DNA. nih.gov Such studies can reveal the stoichiometry of the complex and the specificity of binding. nih.gov
Collision-induced dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to probe the stability of these non-covalent complexes. By accelerating the ions of the complex and allowing them to collide with an inert gas, the stability of the interactions can be assessed. This method has been used to study the dissociation of protein-ligand complexes, providing insights into their gas-phase stability. nih.govnih.gov For example, CID experiments have demonstrated the high stability of the TrpR-DNA complex in the gas phase. nih.gov The study of interactions involving tryptophan derivatives, such as this compound, can be approached using similar ESI-MS and CID methodologies to elucidate binding affinities and specificities with target macromolecules.
The following table outlines a conceptual framework for an ESI-MS experiment to study the interaction of this compound with a target protein.
| Step | Description | Expected Outcome |
| 1. Sample Preparation | Equimolar solutions of the target protein and this compound are prepared in a volatile buffer like ammonium acetate (B1210297). | A solution containing the protein, the ligand, and any potential non-covalent complexes. |
| 2. ESI-MS Analysis | The solution is introduced into the ESI-MS instrument. The gentle ionization preserves non-covalent interactions. | A mass spectrum showing peaks corresponding to the unbound protein, the unbound ligand, and the protein-ligand complex. |
| 3. Stoichiometry Determination | The mass-to-charge ratio (m/z) of the complex peak is used to determine the binding stoichiometry. | Identification of whether one or multiple molecules of this compound bind to the protein. |
| 4. CID-MS/MS Analysis | The ion corresponding to the protein-ligand complex is isolated and subjected to collision-induced dissociation. | Fragmentation of the complex, indicating the relative strength of the non-covalent interaction. |
Derivatization Analysis
Derivatization in the context of mass spectrometry is a technique used to modify an analyte to improve its analytical characteristics, such as volatility, ionization efficiency, or fragmentation behavior. sigmaaldrich.com this compound is itself a dinitrophenyl (DNP) derivative of tryptophan. The DNP group is introduced to react with the primary amine of the amino acid. This derivatization is often performed to aid in the detection and quantification of amino acids.
The mass spectrometric analysis of DNP-amino acids reveals characteristic fragmentation patterns. In negative ion chemical ionization mass spectrometry, DNP-amino acid methyl esters typically show the molecular anion as the base peak, allowing for sensitive and selective detection. nih.govresearchgate.net Under collision-induced dissociation conditions in the gas phase, deprotonated N-(2,4-dinitrophenyl)amino acids can undergo cyclization to form benzimidazole-N-oxide derivatives, with sequential losses of CO2 and H2O. researchgate.net
Further derivatization of this compound might be employed for specific analytical purposes, for example, by silylation to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com The table below summarizes common derivatization strategies and their impact on mass spectrometric analysis.
| Derivatization Agent | Target Functional Group | Purpose | Effect on MS Analysis |
| 2,4-Dinitrofluorobenzene (DNFB) | Primary amine of tryptophan | Enhanced detection and quantification | Forms this compound, improves ionization. |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxyl and indole N-H groups | Increase volatility for GC-MS | Produces silylated derivatives with characteristic fragmentation patterns. mdpi.com |
| Formaldehyde | Condensation with tryptophan | Create a new derivative for selective monitoring | Can form a tetrahydro-β-carboline-4-carboxylic acid derivative with a distinct mass. tandfonline.com |
The fragmentation of this compound in a tandem mass spectrometer would be expected to yield specific product ions that can be used for its unambiguous identification and quantification. Based on the known fragmentation of DNP-amino acids and tryptophan itself, a hypothetical fragmentation pattern is presented below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| [M-H]⁻ of this compound | [M-H-CO₂]⁻ | 44 Da | Loss of carbon dioxide from the carboxyl group. |
| [M-H]⁻ of this compound | [M-H-H₂O]⁻ | 18 Da | Loss of water. |
| [M-H-CO₂]⁻ | [M-H-CO₂-H₂O]⁻ | 18 Da | Subsequent loss of water following decarboxylation, potentially part of a cyclization reaction. researchgate.net |
| [M+H]⁺ of this compound | Ion at m/z 130 | - | Characteristic immonium ion of tryptophan. |
This detailed analysis underscores the utility of mass spectrometry in both elucidating the complex interaction dynamics of this compound with biological targets and in its own structural characterization through derivatization and fragmentation studies.
Mechanistic and Kinetic Studies of Dnpyr Dl Tryptophan in Model Systems
Investigation of Reaction Pathways and Intermediates
Mechanistic Elucidation of DNPYR Group Reactivity in Aqueous and Non-Aqueous Media.
The dinitrophenyl (DNP) group is a well-known reactive moiety used in various biochemical studies. Its reactivity is centered around the electron-withdrawing nature of the two nitro groups on the phenyl ring, which makes the carbon atoms of the ring susceptible to nucleophilic aromatic substitution. When attached to the amino acid tryptophan, as in DNPYR-DL-TRYPTOPHAN, the reactivity of the DNPYR group can be influenced by the surrounding solvent environment.
In aqueous media , which are polar and protic, water molecules can act as both a solvent and a potential nucleophile. libretexts.org Reactions in aqueous solutions are common for many biochemical processes. libretexts.org The solubility and reactivity of this compound in water would be influenced by the pH, which affects the ionization state of the carboxylic acid and amino groups of the tryptophan backbone. The DNPYR group itself is generally stable in aqueous solutions but can undergo nucleophilic attack under specific conditions, for instance, by hydroxide (B78521) ions at high pH, leading to the formation of dinitrophenol.
In non-aqueous media , the reactivity of the DNPYR group can be significantly different. wiley-vch.demdpi.com Non-aqueous solvents can be broadly classified as polar aprotic (e.g., dimethyl sulfoxide (B87167) - DMSO), nonpolar (e.g., hexane), or protic (e.g., ethanol). wiley-vch.demdpi.com In a polar aprotic solvent like DMSO, the rate of nucleophilic substitution on the dinitrophenyl ring may be enhanced compared to aqueous solutions because the solvent does not solvate the nucleophile as strongly. Studies on related dinitrophenyl ethers in DMSO have shown interactions with tryptophan, suggesting the potential for complex formation and reactions. researchgate.net The choice of a non-aqueous solvent can also influence the conformation of the tryptophan moiety, which in turn could affect the accessibility and reactivity of the DNPYR group. nih.gov
The general mechanism for the reaction of a dinitrophenyl compound with a nucleophile (Nu⁻) proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. This reaction is a cornerstone of understanding the DNPYR group's reactivity.
Reaction Scheme in Different Media:
| Solvent Type | General Reaction Characteristics |
| Aqueous (Polar, Protic) | Solvation of ions can influence reaction rates. Water can act as a nucleophile. pH is a critical factor. libretexts.org |
| Non-Aqueous Polar Aprotic (e.g., DMSO) | May enhance the rates of nucleophilic substitution reactions. researchgate.net |
| Non-Aqueous Nonpolar (e.g., Hexane) | Reduced solubility for polar reactants, potentially leading to slower or different reaction pathways. |
Kinetic Studies of this compound Transformations.
The transformation of this compound would likely be studied using techniques such as UV-Vis spectrophotometry or HPLC to monitor the disappearance of the reactant and the appearance of products over time. The rate of reaction would be expected to follow a pseudo-first-order or second-order rate law, depending on the concentration of the reacting species.
For a hypothetical nucleophilic substitution reaction, the rate equation could be expressed as: Rate = k[this compound][Nucleophile]
Where 'k' is the second-order rate constant. The value of 'k' would be highly dependent on the nature of the nucleophile, the solvent, and the temperature. For instance, studies on the reaction of other dinitrophenyl compounds have shown that the rate of reaction increases with the nucleophilicity of the attacking species.
Enzymatic Interaction Mechanisms
Enzyme-Substrate Binding Kinetics and Thermodynamics (e.g., as a Substrate Analog or Inhibitor).
This compound, due to its structural similarity to tryptophan, could potentially interact with tryptophan-utilizing enzymes. nih.gov Aromatic amino acids are often found in the active sites of enzymes and play crucial roles in substrate binding. nih.gov The binding of a substrate to an enzyme is the initial and critical step in enzyme catalysis, often described by the Michaelis-Menten model. libretexts.org
As a substrate analog , this compound might bind to the active site of an enzyme that normally binds tryptophan, such as tryptophan hydroxylase or tryptophanase. nih.govnih.gov The kinetics of this binding can be characterized by the dissociation constant (Kd), which is a measure of the affinity of the analog for the enzyme. libretexts.org A lower Kd indicates a higher binding affinity. libretexts.org The thermodynamics of binding can be investigated using techniques like isothermal titration calorimetry (ITC) to determine the enthalpy (ΔH) and entropy (ΔS) changes associated with the binding event.
The binding of this compound to an enzyme's active site could be influenced by the bulky and electron-rich dinitrophenyl group. This group might form favorable interactions (e.g., pi-stacking) with aromatic residues in the active site, or it could cause steric hindrance, preventing proper binding.
Elucidation of Enzyme Inhibition Mechanisms by this compound.
Given its nature as a tryptophan analog, this compound is a candidate for being an enzyme inhibitor. numberanalytics.com Enzyme inhibition can be reversible or irreversible. libretexts.org
Reversible inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme and can be classified into several types: mdpi.com
Competitive Inhibition : The inhibitor binds to the active site of the enzyme, competing with the natural substrate. In this scenario, this compound would compete with tryptophan for binding to the enzyme. The apparent Km for the substrate would increase, while the Vmax would remain unchanged.
Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. In this case, the Vmax would decrease, but the Km would remain the same. Studies have shown that dopamine (B1211576) and its precursor amino acids can non-competitively inhibit tryptophan hydroxylase. nih.gov
Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. mdpi.com
Irreversible inhibition involves the formation of a covalent bond between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity. libretexts.org The reactive dinitrophenyl group of this compound could potentially act as an irreversible inhibitor by reacting with a nucleophilic residue (e.g., cysteine or lysine) in the enzyme's active site. This type of inhibition is often referred to as mechanism-based or suicide inhibition. libretexts.orgsavemyexams.com
Table of Potential Enzyme Inhibition Mechanisms for this compound:
| Inhibition Type | Binding Site | Effect on Km | Effect on Vmax | Potential Mechanism |
| Competitive | Active Site | Increases | Unchanged | This compound competes with tryptophan for the active site. |
| Non-competitive | Allosteric Site | Unchanged | Decreases | Binding of this compound to a remote site alters enzyme conformation. nih.gov |
| Irreversible | Active Site | - | Decreases | The DNPYR group forms a covalent bond with a key amino acid residue. libretexts.org |
Photophysical and Photochemical Reaction Mechanisms of Derivatized Tryptophan
Tryptophan itself is a fluorescent amino acid, and its photophysical properties are sensitive to its local environment. mdpi.com The derivatization of tryptophan with a dinitrophenyl group would significantly alter its photophysical and photochemical behavior. osti.govresearchgate.net
The dinitrophenyl group is a known fluorescence quencher. researchgate.netnih.gov Therefore, this compound is expected to have very weak or no fluorescence compared to native tryptophan. The quenching mechanism is likely to be static, involving the formation of a non-fluorescent complex between the tryptophan indole (B1671886) ring and the dinitrophenyl group. researchgate.net This has been observed in studies of tryptophan with dinitrophenol derivatives, where the formation of a complex leads to fluorescence quenching. nih.gov
The introduction of the DNPYR group can also influence the photochemical reactions of the tryptophan moiety. Upon absorption of UV radiation, derivatized tryptophan can undergo various photochemical reactions, including photoionization and the formation of photoproducts. osti.govresearchgate.net The electron-withdrawing nitro groups on the DNPYR moiety could potentially facilitate electron transfer processes upon photoexcitation, leading to different photochemical pathways than those observed for unmodified tryptophan. The study of tryptophan analogues with different photophysical properties is an active area of research for developing fluorescent probes for protein structure and dynamics. nih.gov
Redox Chemistry of the DNPYR Moiety in Conjugation with Tryptophan
Tryptophan is recognized as the rarest of the canonical amino acids and possesses a unique indole side chain that is active in redox reactions. acs.orgnih.gov Its relatively low oxidation potential allows it to participate in electron transfer processes within biological and chemical systems. nih.gov Recent advancements have focused on redox-based strategies for the selective chemical modification of tryptophan residues in proteins, highlighting the amino acid's unique reactivity. acs.orgnih.govresearchgate.net For example, oxaziridine (B8769555) reagents have been developed to achieve specific tryptophan labeling through oxidative cyclization reactions, mimicking biosynthetic pathways. nih.govresearchgate.net
In the this compound conjugate, the DNPYR moiety significantly modulates the redox properties of the tryptophan. The electron-withdrawing nature of the DNP group makes the indole ring more electron-poor and thus potentially harder to oxidize. Conversely, the DNP group itself can undergo reduction. The interplay between the redox potentials of the DNPYR and tryptophan moieties dictates the molecule's behavior in redox environments. Studies on other tryptophan derivatives have utilized redox systems, such as the dihydropyridine-pyridinium pair, to create brain-targeting chemical delivery systems where the redox state of the carrier is crucial for its function. nih.gov This demonstrates that conjugating a redox-active carrier to tryptophan can produce novel functionalities based on the combined redox properties of the system. nih.gov
Biochemical and Biophysical Applications of Dnpyr Dl Tryptophan As a Research Probe
Probing Protein Structure, Dynamics, and Folding Pathways
The intrinsic fluorescence of tryptophan is widely used to study protein conformation, but the presence of multiple tryptophan residues can complicate spectral analysis. nih.gov DNPYR-DL-TRYPTOPHAN, when incorporated into a protein, offers a unique probe that leverages both fluorescence and the specific properties of the DNP group to provide detailed insights into protein behavior.
The fluorescence of a tryptophan residue is highly sensitive to its local microenvironment, including solvent polarity and proximity to other residues. mdpi.comrsc.org In this compound, the DNP group acts as a potent intramolecular quencher of the tryptophan's indole (B1671886) fluorescence. nih.govresearchgate.net This quenching occurs because the DNP group's absorption spectrum (with a maximum around 360 nm) overlaps with the tryptophan fluorescence emission spectrum (typically 330-350 nm), facilitating energy transfer. vulcanchem.com
The efficiency of this intramolecular quenching is exquisitely sensitive to the distance and orientation between the indole ring and the DNP group. Consequently, any conformational change in a protein containing a this compound probe that alters this spatial relationship will result in a measurable change in fluorescence intensity. This makes the compound an effective reporter for:
Protein Folding/Unfolding: As a protein folds, the probe's local environment changes, restricting or altering the DNP group's position relative to the indole ring, leading to a distinct fluorescence signal for the folded, unfolded, and intermediate states. mdpi.comwikipedia.org
Studies on various dinitrophenol compounds have established their efficacy as tryptophan fluorescence quenchers, a principle central to the function of this compound as a probe. nih.govnih.govsigmaaldrich.com
| Compound | Quenching Mechanism | Stern-Volmer Constant (Ksv) | Reference |
| 2,4-Dinitrophenol (B41442) (2,4-DNP) | Static & Dynamic | High quenching efficiency | nih.govnih.gov |
| 4,6-Dinitro-orthocresol (DNOC) | Static & Dynamic | High quenching efficiency, comparable to 2,4-DNP | nih.govnih.gov |
| 2,4-Dinitroanisole (2,4-DNA) | Static & Dynamic | Lower quenching efficiency than 2,4-DNP | nih.govnih.gov |
This table illustrates the established quenching properties of DNP derivatives, which underpins the application of this compound as a quenching probe.
Furthermore, fluorescence anisotropy measurements can be used to monitor the rotational mobility of the probe. nih.govmdpi.com When a protein folds or binds to another molecule, the rotational freedom of the incorporated this compound is restricted, leading to an increase in fluorescence anisotropy. This provides quantitative data on binding events and the formation of larger molecular assemblies. nih.gov
To use this compound as a precise probe, it must be incorporated at a specific location within a protein. This is achieved through site-directed mutagenesis, a technique where a gene is altered to substitute a single, specific amino acid with a tryptophan codon. nih.govencyclopedia.pub Subsequently, during protein expression, particularly in engineered cell-free systems, this compound can be supplied in place of natural tryptophan to achieve site-specific incorporation. biorxiv.orgnih.gov
This approach, known as Site-Directed Tryptophan Fluorescence (SDTF), allows researchers to deduce structural information by sequentially placing the probe at different positions. nih.gov Using this compound in this manner offers two distinct advantages for studying protein conformation:
Fluorescence Reporting: As detailed previously, the probe's fluorescence provides sensitive, real-time information about local conformational changes. nih.govnih.gov
Hapten Tagging: The DNP group functions as a well-established hapten, which is a small molecule that can elicit an immune response when attached to a larger carrier like a protein. vulcanchem.com This allows for highly specific detection and affinity purification using anti-DNP antibodies, which can bind with very high affinity (Kₐ ≈ 10⁹ M⁻¹). vulcanchem.comnih.gov
This dual functionality makes this compound a powerful tool. It can report on dynamic conformational changes through fluorescence while also allowing the labeled protein to be isolated or detected via immunochemical methods.
Interactions with Macromolecules and Assemblies
This compound can be used to study how proteins and peptides interact with other biological macromolecules, providing insights into binding affinity, specificity, and the resulting conformational adjustments.
By incorporating this compound into a peptide or protein, its interactions with various biological partners can be quantified.
Peptides: Tryptophan residues are often critical for the function of peptides, including cell-penetrating and antimicrobial peptides, due to their role in membrane interaction and receptor binding. beilstein-journals.orgchalmers.se Incorporating this compound into a peptide sequence modifies its properties, and changes in its fluorescence upon binding to a target protein or receptor can be used to determine binding affinities (Kₐ or Kₑ). beilstein-journals.org
Lipids: Tryptophan residues play a key role in anchoring membrane proteins into lipid bilayers, often positioning themselves at the lipid-water interface. mdpi.com The addition of the hydrophobic DNP group in this compound is expected to enhance this membrane affinity. vulcanchem.com Tryptophan fluorescence is known to be sensitive to the lipid environment and is a valuable tool for quantifying the binding affinity of peptides and proteins to phospholipid vesicles of varying compositions. nih.govnih.gov The significant change in the probe's microenvironment upon moving from an aqueous solution to a nonpolar lipid bilayer would produce a strong, measurable signal.
Nucleic Acids: While direct studies of this compound binding to nucleic acids are not extensively documented, the principles of molecular interaction suggest a potential application. The electron-deficient aromatic system of the DNP group could facilitate π-π stacking interactions with the bases of DNA or RNA. vulcanchem.com Peptides rich in arginine and tryptophan are known to interact with nucleic acids, suggesting that peptides containing this probe could be designed to report on such binding events. mdpi.com
When a protein or peptide binds to a ligand, it often undergoes a conformational change. nih.govcore.ac.uk If that protein contains a this compound probe near the binding site, the ligand-induced structural rearrangement will alter the local environment of the probe. This, in turn, modifies the intramolecular quenching between the DNP and indole moieties, causing a change in fluorescence. nih.gov
This phenomenon allows the probe to act as a reporter for ligand binding and the subsequent conformational shift. For example, studies on the bacterial protein FtsZ used a tryptophan mutant (L68W) to monitor protein assembly. Upon assembly, the fluorescence of the tryptophan increased 2.5-fold, indicating it had moved into a buried interface. nih.gov A this compound probe in a similar system would provide an even more sensitive signal due to the modulation of its inherent quenching.
Utilization in In Vitro Biological and Cell-Free Systems
Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for producing proteins and studying biological processes in a controlled in vitro environment. nih.gov These systems are particularly well-suited for incorporating unnatural amino acids, like this compound, into a target protein. nih.gov
The process typically involves using a cell extract prepared from an E. coli strain that is auxotrophic for tryptophan (i.e., it cannot synthesize its own). biorxiv.org When this extract is used for protein synthesis, natural tryptophan can be omitted from the reaction mixture and replaced with this compound. This ensures that the unnatural analog is incorporated at every position coded by a tryptophan codon in the template DNA. nih.govresearchgate.net
This methodology enables the production of proteins that are site-specifically labeled with the this compound probe. These labeled proteins can then be used in the various biophysical applications described above, such as:
Studying protein folding pathways without the interference of the cellular environment. nih.gov
Analyzing interactions with other proteins, lipids, or nucleic acids. nih.gov
Screening for ligand binding by monitoring changes in fluorescence.
The ability to produce proteins with a built-in, environmentally sensitive probe in a high-throughput manner makes the combination of this compound and cell-free systems a valuable approach for proteomics and structural biology research. nih.govnih.gov
Membrane Permeability and Transport Studies in Model Liposomal and Epithelial Systems
The study of how molecules cross biological membranes is fundamental to understanding cellular function. Modified amino acids like this compound serve as valuable probes in these investigations. The addition of the N-(3,5-Dinitro-2-pyridyl) group to the tryptophan molecule significantly alters its properties, influencing its interaction with lipid bilayers and transport proteins.
Native L-tryptophan crosses membranes via both passive diffusion and carrier-mediated transport systems. Its intrinsic permeability across a simple lipid bilayer, such as in liposomes, is relatively low but measurable. frontiersin.org In contrast, the DNPYR modification introduces a larger, more lipophilic moiety. This change is expected to increase the compound's ability to partition into the hydrophobic core of the membrane, thereby potentially increasing its rate of passive diffusion across model liposomal systems.
In more complex epithelial systems, which contain a variety of amino acid transporters, this compound could be used to probe the specificity of these transport channels. While the L-isomer of tryptophan is actively transported, the bulky DNPYR group attached to the alpha-amino group would likely prevent recognition by many stereospecific L-amino acid transporters. However, it might be recognized by transporters that accommodate larger, modified, or aromatic amino acids. The DL-racemic nature of the compound allows for the simultaneous investigation of how both stereoisomers interact with transport systems, potentially revealing differences in their recognition and translocation. Researchers can monitor the transport of this compound across epithelial cell layers by leveraging the strong UV-visible absorbance of the dinitropyridyl group, allowing for straightforward quantification.
Table 1: Comparison of Expected Properties for Membrane Transport Studies
| Property | L-Tryptophan | This compound (Expected) | Rationale for Difference |
|---|---|---|---|
| Primary Transport Mechanism | Carrier-mediated transport, passive diffusion | Primarily passive diffusion, potential interaction with specific transporters for modified amino acids | The bulky DNPYR group likely hinders binding to standard amino acid transporters. |
| Lipophilicity | Moderate | High | The dinitropyridyl group is a large, aromatic, and relatively nonpolar moiety. |
| Permeability Coefficient (Passive) | Low (e.g., ~4.1 x 10⁻¹⁰ cm s⁻¹ in EPC vesicles) frontiersin.org | Expected to be higher than L-Tryptophan | Increased lipophilicity facilitates partitioning into the lipid bilayer. |
| Detection Method | Fluorescence, radiolabeling | UV-Visible Spectrophotometry, Fluorescence Quenching | The DNPYR group is a strong chromophore. |
As a Substrate or Tracer in Reconstituted Enzymatic Pathways
In the study of enzymatic reactions, molecules can act as substrates, inhibitors, or tracers. While L-tryptophan is a natural substrate for numerous enzymes, such as tryptophan synthase and tryptophan hydroxylase, the modified this compound is unlikely to serve as a substrate for these enzymes. biomedres.us The covalent modification of the alpha-amino group and the significant steric bulk of the DNPYR moiety would almost certainly prevent the precise molecular orientation required for catalysis within the enzyme's active site.
Instead, this compound is better suited for use as a competitive inhibitor or a biophysical tracer. As an analog of tryptophan, it may bind to the active site of tryptophan-processing enzymes without undergoing a reaction. frontiersin.org This binding can be monitored due to the spectroscopic properties of the DNPYR group. The dinitropyridyl chromophore allows for the use of techniques like UV-visible difference spectroscopy to measure binding affinity and stoichiometry in reconstituted enzyme systems.
The DL-racemic form is particularly relevant here. Since most enzymes are highly stereospecific for L-amino acids, the D-isomer would be expected to have a much lower affinity, if any, for the active site. Comparing the inhibitory effects of the DL-mixture to a pure L-modified version could provide insights into the enantioselectivity of the enzyme's binding pocket.
Table 2: Potential Roles of this compound in Enzymatic Assays
| Role | Feasibility | Mechanism | Detection Method |
|---|---|---|---|
| Substrate | Very Unlikely | The DNPYR group blocks the reactive amine and sterically hinders proper fit in the active site. | N/A |
| Competitive Inhibitor | Likely | Binds to the enzyme's active site, preventing the natural substrate (L-Tryptophan) from binding. | Enzyme kinetics (e.g., Michaelis-Menten analysis). |
| Spectroscopic Tracer | Very Likely | The DNPYR chromophore's absorbance spectrum may shift upon binding to the protein environment. | UV-Visible Difference Spectroscopy. |
Modulation of Biochemical Pathways and Metabolic Flux in Defined Systems
Biochemical pathways are complex networks that can be modulated by various small molecules. Tryptophan metabolism, in particular, is a critical pathway with implications for everything from protein synthesis to the production of neurotransmitters (serotonin) and immunomodulatory molecules (kynurenine). genome.jpresearchgate.net Tryptophan analogs are known to act as modulators by inhibiting key enzymes in these pathways, such as indoleamine 2,3-dioxygenase (IDO1). frontiersin.org
This compound could function as a modulator of tryptophan metabolism. By competing with natural tryptophan for binding to regulatory enzymes, it could alter the flow of metabolites, or metabolic flux, through a given pathway. frontiersin.org For example, by inhibiting an enzyme at the start of a catabolic pathway, it could lead to an accumulation of the upstream substrate and a depletion of downstream products.
Development of Fluorescent Tracers and Labels in Research Tools
One of the most powerful applications of a compound like this compound is in the development of fluorescent probes and labels. This utility stems from the combination of tryptophan's intrinsic fluorescence and the quenching properties of the dinitropyridyl group. nih.govmdpi.com
Tryptophan is one of the few naturally fluorescent amino acids, typically excited around 280 nm and emitting near 350 nm. biosynth.com The 3,5-dinitropyridyl group, like other dinitro-aromatic compounds, is an effective quencher of fluorescence, particularly when in close proximity to a fluorophore. In the intact this compound molecule, the DNPYR group is covalently attached to the tryptophan, placing the quencher and the fluorescent donor (the indole ring) in immediate proximity. This results in highly efficient quenching of the tryptophan's natural fluorescence through Förster Resonance Energy Transfer (FRET) or other static quenching mechanisms. nih.gov
This built-in quenching mechanism makes the compound an ideal component for creating "turn-on" fluorescent probes for detecting enzyme activity. For instance, this compound could be incorporated into a peptide sequence that is a target for a specific protease.
Quenched State: In the intact peptide, the DNPYR-Tryptophan residue is non-fluorescent or weakly fluorescent because the DNPYR group quenches the indole fluorescence.
Enzymatic Cleavage: When the target protease cleaves the peptide bond, the fragment containing the DNPYR group may be released.
Fluorescent State: If the cleavage separates the DNPYR quencher from the tryptophan fluorophore, the tryptophan's fluorescence is restored, leading to a detectable signal.
This "turn-on" signal is directly proportional to the enzyme's activity, providing a sensitive and continuous method for assaying enzymes in real-time. This principle is a cornerstone of many modern research tools used in drug discovery and diagnostics. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| N-(3,5-Dinitro-2-pyridyl)-DL-tryptophan | This compound |
| L-Tryptophan | Trp, W |
| Kynurenine | |
| Serotonin | 5-hydroxytryptamine |
| Indoleamine 2,3-dioxygenase 1 | IDO1 |
| 2,4-Dinitrofluorobenzene | Sanger's reagent |
Computational and Theoretical Studies of Dnpyr Dl Tryptophan
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. For DNPYR-DL-TRYPTOPHAN, docking studies are instrumental in predicting its binding mode within the active sites of target proteins.
Detailed Research Findings: Research has identified that this compound can inhibit enzymes such as mini-tryptophanyl-tRNA synthetase (mini-TrpRS). researchgate.net Molecular docking simulations would be employed to elucidate the specific interactions responsible for this inhibition. The process involves preparing the 3D structures of both the ligand (this compound) and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring them based on a force field to estimate the binding affinity.
Key interactions expected to govern the binding of this compound include:
π-π Stacking: The planar indole (B1671886) ring of the tryptophan core and the electron-deficient dinitrophenyl ring are capable of forming strong π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine, Histidine) in the protein's binding site. researchgate.net
Hydrogen Bonding: The carboxylic acid group of the tryptophan backbone is a primary site for forming hydrogen bonds with polar or charged residues (e.g., Arginine, Lysine, Serine) in the receptor. researchgate.net
These predicted interactions provide a structural hypothesis for the compound's mechanism of action, which can guide further experimental validation and the design of more potent inhibitors.
Table 1: Predicted Interaction Profile for this compound in a Target Binding Site This table is a hypothetical representation based on the compound's known chemical features.
| Interaction Type | This compound Moiety | Potential Protein Residues |
|---|---|---|
| Hydrogen Bond (Donor/Acceptor) | Carboxylic Acid (-COOH) | Arg, Lys, His, Ser, Thr, Asn, Gln |
| π-π Stacking | Indole Ring | Phe, Tyr, Trp, His |
| π-π Stacking | Dinitrophenyl Ring | Phe, Tyr, Trp, His |
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the exploration of their conformational space and the influence of the surrounding environment, such as solvent.
Detailed Research Findings: For a molecule like this compound, MD simulations are crucial for understanding its flexibility. The attachment of the bulky DNP group introduces significant torsional strain, restricting the rotational freedom around the Cα-N bond compared to native tryptophan. researchgate.net MD simulations can map the potential energy surface associated with the rotation of key dihedral angles, identifying low-energy, stable conformations.
Table 2: Typical Parameters for an MD Simulation of this compound This table outlines a standard setup for a molecular dynamics simulation.
| Parameter | Value / Description | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |
| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules. |
| System Size | ~5000-10000 atoms | Includes the ligand, solvent, and counter-ions. |
| Simulation Time | 100-500 ns | Allows for adequate sampling of conformational space. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
Quantum Chemical Calculations for Electronic Structure, Spectroscopic Properties, and Reactivity Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. These methods are essential for understanding its structure, stability, spectroscopic characteristics, and chemical reactivity.
Detailed Research Findings: Experimental UV-Vis spectroscopy of this compound shows characteristic absorption maxima at approximately 278 nm and 360 nm. researchgate.net The peak at 278 nm is attributed to the π→π* transition within the indole ring, similar to natural tryptophan, while the peak at 360 nm arises from a charge transfer band associated with the DNP group. researchgate.nettcichemicals.com Quantum chemical calculations, specifically Time-Dependent DFT (TD-DFT), would be used to simulate the electronic absorption spectrum. A successful calculation would reproduce these absorption peaks, confirming the nature of the electronic transitions involved.
These calculations also provide fundamental insights into the molecule's electronic structure. The strong electron-withdrawing nature of the two nitro groups on the DNP moiety significantly alters the electron distribution across the entire molecule. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the regions most susceptible to electron donation and acceptance, respectively. This information is critical for predicting the molecule's reactivity; for instance, identifying sites prone to nucleophilic or electrophilic attack. Studies on similar dinitrophenyl-amino acids have used DFT to model fragmentation pathways and cyclization reactions.
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data This table illustrates how theoretical calculations are validated against experimental findings.
| Spectroscopic Property | Experimental Value | Theoretical Goal (e.g., via TD-DFT) |
|---|---|---|
| UV-Vis λmax (Indole π→π*) | ~278 nm researchgate.net | Predict absorption peak and oscillator strength near this wavelength. |
| UV-Vis λmax (DNP Charge Transfer) | ~360 nm researchgate.net | Predict absorption peak and oscillator strength near this wavelength. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Discovery and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.
Detailed Research Findings: While no specific QSAR models for this compound are published, the framework is well-suited for optimizing its biological activity, such as the inhibition of mini-TrpRS. researchgate.net A QSAR study would begin by synthesizing a library of analogs of this compound with variations at different positions (e.g., on the indole ring, the DNP ring, or the carboxyl group). The biological activity of each analog would be measured experimentally.
Next, a wide range of molecular descriptors (numerical values that encode chemical information) would be calculated for each analog. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates a subset of these descriptors with the observed biological activity.
This resulting QSAR model can then be used to:
Predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis.
Provide insights into the key molecular features that enhance or diminish activity, guiding rational drug design. For example, a model might reveal that increasing the electron-withdrawing character at a specific position on the DNP ring enhances inhibitory potency.
Table 4: Examples of Molecular Descriptors for a QSAR Study of this compound Analogs This table lists typical descriptors used to build a QSAR model.
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, reactivity |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size and shape of the molecule |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, membrane permeability |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Atomic arrangement and branching |
Analytical Method Development Utilizing Dnpyr Dl Tryptophan in Research Contexts
Chromatographic Methods for Separation, Purification, and Quantification in Research Samples
Chromatography is a cornerstone for the analysis of complex chemical mixtures. For a compound like DNPYR-DL-Tryptophan, chromatographic techniques are indispensable for purification, purity assessment, and quantitative analysis in various research matrices.
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and specific method for analyzing tryptophan and its derivatives. nih.govnih.gov While native tryptophan fluoresces, derivatization can be employed to shift or enhance the signal, moving it away from background interference. For dinitrophenyl derivatives, the chromophoric nature of the DNP group is often exploited with UV-Vis detection. However, the inherent fluorescence of the tryptophan moiety remains a powerful detection tool. nih.gov
In a typical research application, a reversed-phase HPLC method can be developed to monitor the synthesis of this compound or to quantify it in a sample. The method's parameters, such as the column, mobile phase composition, and detector settings, are optimized to achieve a sharp peak, good resolution, and a low limit of detection. For instance, methods developed for tryptophan analysis often use a C18 column with a mobile phase consisting of an acetate (B1210297) buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.net Fluorescence detection for tryptophan is typically set with an excitation wavelength around 280-295 nm and an emission wavelength around 350 nm. nih.goveuropa.euacs.org
The progress of a reaction to synthesize this compound can be monitored by taking aliquots from the reaction mixture and analyzing them by HPLC-FLD. The depletion of the starting tryptophan material and the appearance of the derivatized product peak would be tracked over time. Purity is assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Table 1: Example HPLC-FLD Parameters for Tryptophan Derivative Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.govnih.gov |
| Mobile Phase | Methanol: 40mM Sodium Acetate Buffer (pH 4.5) (20:80, v/v) | nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | nih.govnih.gov |
| Detection | Fluorescence (FLD) | nih.goveuropa.eu |
| Excitation λ | 280 nm | europa.eu |
| Emission λ | 356 nm | europa.eu |
| Column Temp. | 25-26 °C | nih.govnih.gov |
Since this compound is synthesized from a racemic mixture (DL-Tryptophan), it exists as two enantiomers: DNPYR-D-Tryptophan and DNPYR-L-Tryptophan. Chiral chromatography is essential to separate and quantify these enantiomers to determine the enantiomeric excess (e.e.) in a sample. This is particularly important in biochemical studies where enzymes may exhibit stereoselectivity.
Several types of chiral stationary phases (CSPs) are effective for separating tryptophan enantiomers and their derivatives. These include protein-based columns (e.g., bovine serum albumin), cyclodextrin-based CSPs, and polysaccharide-based columns (e.g., amylose). nih.govnih.govmdpi.com For example, the separation of DL-leucine-DL-tryptophan stereoisomers has been achieved on an amylose-based chiral column. nih.govresearchgate.net Another approach involves using a chiral mobile phase additive. For instance, a mobile phase containing L-isoleucine and cupric sulfate (B86663) has been used with a standard C18 column to resolve DL-tryptophan enantiomers through ligand exchange. nih.gov
The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 2: Chiral HPLC Method for DL-Tryptophan Separation
| Parameter | Condition | Reference |
| Technique | Chiral Ligand Exchange HPLC | nih.gov |
| Column | Reversed-phase C18 (Phenomenex Luna 5μ, 250×4.60 mm) | nih.gov |
| Mobile Phase | Water-Methanol (90:10, v/v) containing 10 mmol L⁻¹ L-isoleucine and 5 mmol L⁻¹ cupric sulfate | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 280 nm | nih.gov |
| Column Temp. | 25 °C | nih.gov |
Electrochemical Detection Methods for this compound
Electrochemical methods offer a sensitive and often simpler alternative to chromatography for the quantification of electroactive species. Tryptophan itself is electrochemically active and can be oxidized at a suitable electrode. mdpi.com The dinitrophenyl group in this compound introduces highly active nitro groups, which are readily reduced electrochemically. This allows for the sensitive detection of the derivative.
Research has shown that 2,4-dinitrophenylhydrazine (B122626) (DNPH), a related compound, can be detected with a linear range from 1 to 700 μM and a low detection limit of 0.012 μM using modified electrodes. mdpi.com A sensor for DNPH and its metabolite has been developed using a Cu-containing tungstophosphate and graphene oxide modified electrode. mdpi.com Such a system could be adapted for this compound. The analysis would typically be performed using techniques like cyclic voltammetry (CV) to characterize the redox behavior or differential pulse voltammetry (DPV) for quantitative measurements due to its higher sensitivity and better peak resolution. mdpi.comrsc.org
Table 3: Performance of an Electrochemical Sensor for 2,4-DNPH Detection
| Parameter | Value | Reference |
| Electrode | ITO/PDDA/(Cu₄P₄W₃₀/PDDA-GO)n | mdpi.com |
| Technique | Differential Pulse Voltammetry (DPV) | mdpi.com |
| Linear Range | 1 to 40 µM | mdpi.com |
| Detection Limit | 0.012 µM (previously reported by the group) | mdpi.com |
Spectrophotometric and Fluorometric Assays for Enzyme Activity and Reaction Kinetics
Spectrophotometric and fluorometric assays are fundamental tools for studying enzyme kinetics and molecular interactions in solution. The unique spectral properties of the tryptophan and dinitrophenyl moieties can be harnessed for this purpose.
The intrinsic fluorescence of the tryptophan residue is highly sensitive to its local environment. acs.org The interaction of this compound with a protein or enzyme can lead to changes in fluorescence intensity or a shift in the emission maximum, which can be used to calculate binding affinities. acs.org Conversely, the dinitrophenyl group is a known fluorescence quencher. researchgate.net The quenching of tryptophan's fluorescence by 2,4-dinitrophenol (B41442) (2,4-DNP) has been studied, revealing a combined mechanism of static and dynamic quenching. researchgate.net This quenching effect could be used to design an assay where the binding of this compound to a substrate displaces a quencher, restoring fluorescence.
Spectrophotometric assays can be based on the strong absorbance of the dinitrophenyl group. For example, the reaction of 2,4-dinitrophenylhydrazine (DNPH) with carbonyls produces a colored hydrazone, a principle widely used to quantify protein oxidation. nih.govnih.gov A similar principle could be used to monitor reactions involving the DNPYR group. Furthermore, spectrophotometry can be used to measure enzyme activity where the product of the reaction involving this compound has a different absorption spectrum from the substrate. For instance, the transamination of tryptophan can be monitored by reacting the product, indolepyruvate, with dinitrophenylhydrazine to form a dinitrophenylhydrazone with a distinct absorbance peak at 542 nm. researchgate.net
Table 4: Spectroscopic Properties and Interactions
| Compound/Interaction | Technique | Wavelength (nm) | Observation | Reference |
| L-Tryptophan | Fluorescence | Ex: 280, Em: ~350 | Intrinsic fluorescence | nih.gov |
| Tryptophan + 2,4-DNP | Fluorometry | Em: 357 | Fluorescence quenching by DNP | researchgate.net |
| Indolepyruvate + DNPH | Spectrophotometry | Abs: 435 and 542 | Formation of colored dinitrophenylhydrazone | researchgate.net |
| Tryptophan Assay | Colorimetry | Abs: 525 | Crimson color formation with specific reagents | nih.gov |
Q & A
Q. How can this compound research integrate computational chemistry and wet-lab experiments to accelerate discovery?
- Methodological Answer :
- Virtual Screening : Use ligand-based pharmacophore models to prioritize analogs.
- Cheminformatics Pipelines : Merge QSAR predictions with experimental IC50 data for lead optimization.
- Open-Source Toolkits : Leverage RDKit or PyMol for structure-activity relationship (SAR) visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
